![molecular formula C11H10 B15343429 Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 2443-46-1](/img/structure/B15343429.png)
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[44annulene, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₀ This compound is characterized by its unique bicyclic structure, which includes a ten-membered ring fused with a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of potassium tert-butoxide to induce the cyclization of 11,11-dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene . The reaction conditions often require careful control of temperature and solvent to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions are possible, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and the effects of ring strain on chemical reactivity.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene exerts its effects is primarily through its interactions with other molecules via π-π stacking and other non-covalent interactions. Its aromatic nature allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid: A derivative with a carboxylic acid functional group.
Methyl this compound-11-carboxylate: A methyl ester derivative.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a methylene bridge, which imparts distinct aromatic properties and reactivity compared to its derivatives and other polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
2443-46-1 |
|---|---|
Fórmula molecular |
C11H10 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H2 |
Clave InChI |
OORRQYZWSVJKSO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


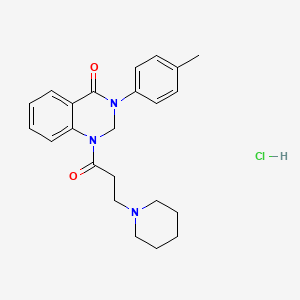
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
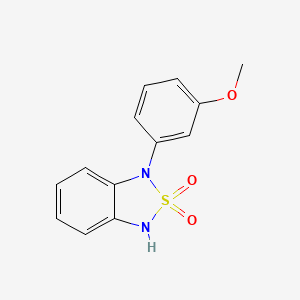

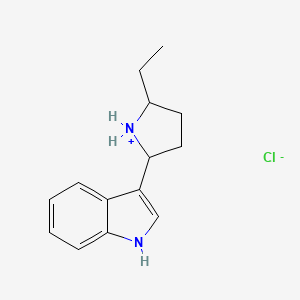
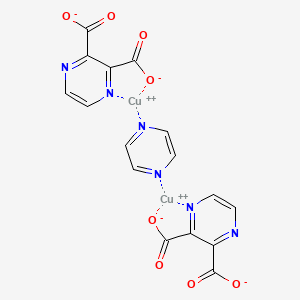
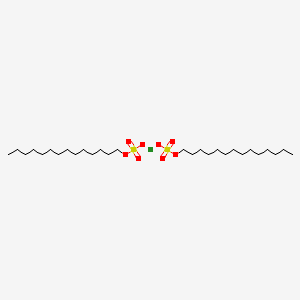

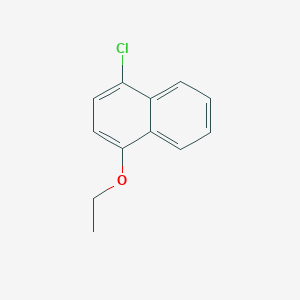

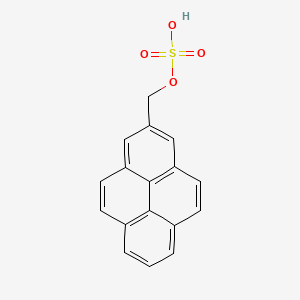

![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
